2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID
Description
Properties
IUPAC Name |
2-[5-(2,2-dimethylpropanoyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-11(2,3)10(14)8-5-4-7(15-8)6-9(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLZOXMFFAMYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Approach
A representative and industrially viable synthetic route is described in patent CN105906604B, which can be adapted for the target compound with appropriate modifications to introduce the 2,2-dimethylpropanoyl group at the 5-position.
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Chloromethylation of thiophene to obtain 2-chloromethylthiophene | Thiophene + chlorination reagent (t-butyl hypochlorite) in carbon tetrachloride, -15 to -5 °C, 2 h dropwise addition, total reaction time ~2.5 h | Controlled temperature (<25 °C) to avoid side reactions; yield purity >98% by GC |
| 2 | Halogen exchange : 2-chlorothiophene to 2-iodothiophene | Sodium iodide in acetone/tetrahydrofuran (3:1 v/v), 20-30 °C | Sodium iodide 1.0-1.1 mol equiv; mild conditions |
| 3 | Condensation with diethyl malonate under UV light (254 nm) | Solvent: tetrahydrofuran; catalyst: 2,6-lutidine; molar ratio 2-iodothiophene:diethyl malonate:2,6-lutidine = 1:1.05:1.05 | Forms 2-(2-thienyl)diethyl malonate intermediate |
| 4 | Hydrolysis and decarboxylation to yield 2-thiophene acetic acid | Alkaline hydrolysis with 32% NaOH and hexadecylpyridinium chloride catalyst, reflux 8 h; acidification to pH 1.0-1.5; reflux 4 h; crystallization at -15 to -5 °C | Produces high purity (>99%) 2-thiophene acetic acid |
This method is notable for:
- Avoiding highly toxic reagents
- High yield and purity (HPLC purity >99%)
- Suitability for industrial scale-up due to operational safety and cost-effectiveness
Introduction of 2,2-Dimethylpropanoyl Group
The 2,2-dimethylpropanoyl (pivaloyl) substituent at the 5-position of the thiophene ring is typically introduced via Friedel-Crafts acylation or related acylation methods.
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 5 | Acylation of thiophene ring at 5-position | Thiophene derivative + pivaloyl chloride + Lewis acid catalyst (e.g., aluminum trichloride) in anhydrous solvent (e.g., dichloromethane or chlorobenzene) | Controlled temperature to avoid polyacylation; moisture-free conditions necessary |
| 6 | Purification and isolation of 5-(2,2-dimethylpropanoyl)thiophene intermediate | Standard workup with aqueous quench, extraction, drying, and recrystallization | Product purity critical for subsequent steps |
Final Assembly of 2-[5-(2,2-Dimethylpropanoyl)thiophen-2-yl]acetic acid
Following acylation, the acetic acid side chain is introduced at the 2-position using the synthetic route outlined in section 3.1, starting from the acylated thiophene.
Research Findings and Optimization Data
The patent CN105906604B provides detailed experimental data on the synthesis of thiophene acetic acid derivatives, which can be extrapolated to the target compound with the pivaloyl group.
| Parameter | Optimal Range | Effect on Yield/Purity | Comments |
|---|---|---|---|
| Chlorination temperature | -15 to -5 °C | High purity 2-chlorothiophene (>98%) | Prevents side reactions |
| Sodium iodide amount | 1.0-1.1 mol equiv | Complete halogen exchange | Excess can cause side reactions |
| UV irradiation wavelength | 254 nm | Efficient condensation | Required for diethyl malonate coupling |
| Hydrolysis pH | 1.0 - 1.5 | Complete decarboxylation | Acidic conditions favor product formation |
| Reflux times | Hydrolysis 8 h, acidification 4 h | Maximizes yield | Longer times do not improve yield significantly |
Yield and Purity Summary
| Step | Yield (%) | Purity (%) (HPLC/GC) | Remarks |
|---|---|---|---|
| Chloromethylation | >95 | >98 (GC) | High selectivity |
| Halogen exchange | ~90 | Not specified | Efficient conversion |
| Condensation | Not specified | Not specified | Requires UV light |
| Hydrolysis & Decarboxylation | ~80-90 | >99 (HPLC) | Final product purity |
Summary Table of Preparation Methods
| Stage | Reagents | Conditions | Outcome | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Chloromethylation | Thiophene, t-butyl hypochlorite, CCl4 | -15 to -5 °C, 2 h addition | 2-chlorothiophene | >95 | >98 (GC) | Controlled temp essential |
| 2. Halogen Exchange | 2-chlorothiophene, NaI | Acetone/THF (3:1), 20-30 °C | 2-iodothiophene | ~90 | Not specified | Mild conditions |
| 3. Condensation | 2-iodothiophene, diethyl malonate, 2,6-lutidine | THF, UV 254 nm | 2-(2-thienyl)diethyl malonate | Not specified | Not specified | Photochemical step |
| 4. Hydrolysis & Decarboxylation | 2-(2-thienyl)diethyl malonate, NaOH, catalyst | Reflux, pH 1.0-1.5 | 2-thiophene acetic acid | 80-90 | >99 (HPLC) | High purity final product |
| 5. Acylation | Thiophene derivative, pivaloyl chloride, AlCl3 | Anhydrous solvent, controlled temp | 5-(2,2-dimethylpropanoyl)thiophene | Not specified | Not specified | Requires moisture-free conditions |
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the thienyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Research indicates that compounds containing thiophene rings often exhibit diverse biological activities. 2-[5-(2,2-Dimethylpropanoyl)thiophen-2-yl]acetic acid is no exception, showing promise in the following areas:
- Anti-inflammatory Properties : Thiophene derivatives have been studied for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
- Antimicrobial Activity : The compound may possess antimicrobial properties, making it relevant in the development of new antibiotics or antifungal agents.
- Anticancer Potential : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, indicating a possible role in cancer therapy.
Interaction Studies
Studies focusing on the interaction of this compound with biological targets have revealed its binding affinity with certain enzymes and receptors. This makes it a candidate for drug development aimed at specific diseases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving thiophene chemistry. Researchers have explored modifications to the dimethylpropanoyl group to enhance its efficacy and specificity towards biological targets.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of various thiophene derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Study 2: Antimicrobial Testing
Another research project assessed the antimicrobial activity of this compound against several bacterial strains. The findings demonstrated effective inhibition of growth at specific concentrations, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID involves its interaction with specific molecular targets. The thienyl ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by acting as a ligand for specific proteins.
Comparison with Similar Compounds
Structural and Substituent Effects
Table 1: Key Structural Features of Analogous Thiophene-Acetic Acid Derivatives
- Electron Effects: The pivaloyl group in the target compound is electron-withdrawing, which may reduce the electron density of the thiophene ring compared to electron-donating groups (e.g., methyl or amino). This could influence reactivity in cycloaddition reactions or charge transfer in materials science applications .
Physical and Chemical Properties
- Solubility : The hydrophobic pivaloyl group likely reduces aqueous solubility compared to the chloroacetyl derivative (). However, the acetic acid moiety enhances solubility in polar solvents.
- Thermal Stability : The melting point of the target compound is expected to exceed 100°C, similar to the chloroacetyl analog (101°C), due to strong intermolecular forces from the carboxylic acid group .
Biological Activity
Overview
2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID is a thienyl acetic acid derivative with potential biological activities. This compound is characterized by its unique structure, which includes a thienyl ring and an acetic acid moiety modified by a 2,2-dimethylpropanoyl group. The biological activity of this compound has been explored primarily in the context of its role as a potential therapeutic agent targeting inflammation and cancer mechanisms.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Inhibition of mPGES-1 : This compound has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2), which plays a significant role in inflammation and cancer progression .
- Cell Cycle Modulation : Studies have shown that derivatives of this compound can induce cell cycle arrest in cancer cell lines, suggesting a mechanism for its antiproliferative effects. For instance, one study reported that certain derivatives caused G0/G1 phase arrest at 24 hours and increased subG0/G1 fractions at later time points, indicating apoptosis or necrosis .
In Vitro Studies
Table 1 summarizes the biological activities observed in various studies involving this compound and its derivatives:
| Compound | Biological Activity | IC50 Value (µM) | Cell Line | Effect |
|---|---|---|---|---|
| 1c | mPGES-1 inhibition | Low micromolar range | A549 | Selective inhibition |
| 2c | mPGES-1 inhibition | Low micromolar range | A549 | Induced G0/G1 arrest; apoptosis/necrosis |
Case Studies
- mPGES-1 Inhibition : Research indicated that compounds derived from thienyl acetic acids, including this compound, were successful in inhibiting mPGES-1 activity. This inhibition is crucial for reducing PGE2 levels in inflammatory conditions and may provide a therapeutic avenue for conditions such as arthritis and cancer .
- Apoptotic Effects : In cell line studies, the compound demonstrated significant apoptotic effects, particularly noted in A549 lung cancer cells. The study highlighted that treatment with specific derivatives resulted in increased subG0/G1 populations, indicative of apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound compared to similar compounds, Table 2 outlines key differences:
| Compound | Structure | Unique Features |
|---|---|---|
| Thiophene-2-acetic acid | Lacks 2,2-dimethylpropanoyl group | Less steric hindrance; potentially different activity profile |
| 3-Phenylpropanoic acid | Different aromatic substitution | May exhibit different target interactions |
The presence of the 2,2-dimethylpropanoyl group in this compound enhances steric hindrance and alters electronic distribution, which can significantly affect its reactivity and biological interactions compared to other thienyl acetic acid derivatives .
Q & A
What are the recommended synthetic routes for preparing 2-[5-(2,2-dimethylpropanoyl)thiophen-2-yl]acetic acid, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
- Key Routes :
- Friedel-Crafts Acylation : Introduce the 2,2-dimethylpropanoyl group to the thiophene ring using AlCl₃ or FeCl₃ as a catalyst.
- Acetic Acid Functionalization : Couple the thiophene intermediate with bromoacetic acid via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
- Optimization :
- Temperature : Maintain 0–5°C during acylation to minimize side reactions.
- Catalyst Loading : Use 1.2–1.5 equivalents of AlCl₃ for efficient electrophilic substitution .
- Purification : Employ silica gel chromatography (hexane/ethyl acetate gradient) to isolate intermediates.
Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Level: Basic
Methodological Answer:
- 1H/13C NMR : Confirm substitution patterns on the thiophene ring (e.g., δ 6.8–7.2 ppm for aromatic protons) and the acetic acid moiety (δ 3.6–4.0 ppm for CH₂) .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 254.1) .
- X-ray Crystallography : Resolve crystal packing and bond angles for structural validation (if single crystals are obtainable).
How does the acetic acid moiety influence the compound’s performance as a sensitizer in dye-sensitized solar cells (DSSCs)?
Level: Advanced
Methodological Answer:
- Role of the Acetic Acid Group :
- Acts as an anchoring group, facilitating binding to TiO₂ surfaces via carboxylate-TiO₂ interactions.
- Enhances electron injection efficiency compared to non-carboxylic analogs.
- Experimental Validation :
What strategies can resolve contradictory reports on the photostability of thiophene-based acetic acid derivatives in optoelectronic applications?
Level: Advanced
Methodological Answer:
- Standardized Testing : Conduct accelerated aging under controlled light intensity (e.g., AM 1.5G solar simulator) and humidity.
- Degradation Analysis :
- Material Modifications : Introduce electron-withdrawing groups (e.g., -CN) to the thiophene ring to reduce oxidative degradation .
What solvent systems are compatible with this compound during recrystallization?
Level: Basic
Methodological Answer:
- Polar Protic Solvents : Ethanol/water mixtures (70:30 v/v) for high-temperature dissolution and slow cooling.
- Polar Aprotic Solvents : Dimethylformamide (DMF) for solubility challenges, followed by precipitation in ice-cold water.
- Crystallization Tips :
- Avoid halogenated solvents (may interact with the thiophene ring).
- Use seed crystals to improve yield, as noted for structurally similar compounds (mp 177–178°C observed in analogs) .
How can computational modeling predict the charge-transfer properties of this compound in photovoltaic devices?
Level: Advanced
Methodological Answer:
- DFT Calculations :
- Optimize geometry and calculate HOMO/LUMO levels (e.g., Gaussian 09 with B3LYP/6-31G* basis set).
- Simulate absorption spectra (TD-DFT) to predict λmax and compare with experimental UV-Vis data.
- Molecular Dynamics (MD) :
- Model adsorption behavior on TiO₂ surfaces to evaluate anchoring strength.
- Reference studies on analogous dyes (e.g., B18 and CPTD-R in DSSCs) for validation .
What experimental approaches can elucidate the role of the 2,2-dimethylpropanoyl group in preventing aggregation-induced quenching?
Level: Advanced
Methodological Answer:
- Photophysical Studies :
- Compare fluorescence quantum yields in solution (dispersed) vs. thin films (aggregated states).
- Use SEM/AFM to analyze film morphology and correlate with emission quenching.
- Steric Effects :
- Synthesize analogs with bulkier substituents (e.g., tert-butyl) to assess aggregation suppression.
- Reference DSSC studies where extended donors reduced dye aggregation .
How can reaction progress be monitored during synthesis?
Level: Basic
Methodological Answer:
- TLC : Use silica plates with ethyl acetate/hexane (1:3) to track intermediates (visualize under UV at 254 nm).
- In-situ pH Monitoring : For hydrolysis steps (e.g., ester to carboxylic acid), maintain pH 7–8 to avoid side reactions .
- HPLC : Quantify residual starting material with a C18 column and acetonitrile/water mobile phase.
What are common challenges in achieving high yields during cross-coupling reactions involving the thiophene ring?
Level: Basic
Methodological Answer:
- Side Reactions :
- Homocoupling of thiophene intermediates; mitigate by using Pd(PPh₃)₄ with strict anaerobic conditions.
- Oxidative degradation of thiophene; add antioxidants like BHT (butylated hydroxytoluene).
- Catalyst Selection :
- Use Buchwald-Hartwig conditions for amine-containing analogs .
- Optimize ligand-to-palladium ratios (e.g., 2:1 PPh₃:Pd for Suzuki couplings).
How does substituting the thiophene ring with electron-withdrawing groups impact charge transport in organic semiconductors?
Level: Advanced
Methodological Answer:
- Electronic Tuning :
- Introduce -NO₂ or -CF₃ groups to lower LUMO levels, enhancing electron affinity.
- Cyclic Voltammetry : Measure oxidation/reduction potentials to correlate substituent effects with bandgap.
- Device Performance :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
